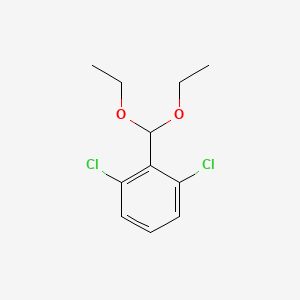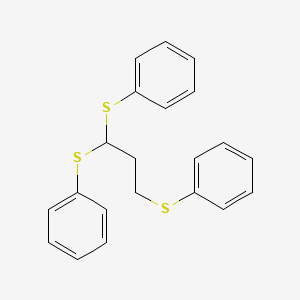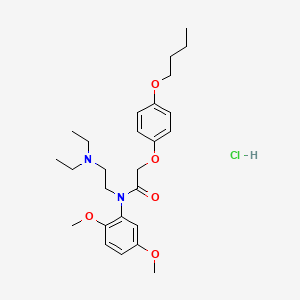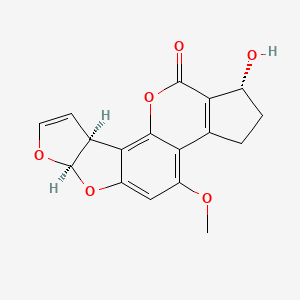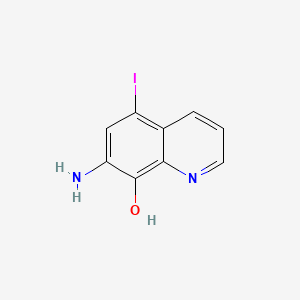
7-Amino-5-iodo-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-5-iodo-8-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 7th position, an iodine atom at the 5th position, and a hydroxyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Gattermann reaction, where 5-amino-8-quinolinol is treated with iodine and a suitable catalyst to introduce the iodine atom at the 5th position .
Industrial Production Methods: Industrial production methods for 7-Amino-5-iodo-8-quinolinol often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-5-iodo-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-Amino-5-iodo-8-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 7-Amino-5-iodo-8-quinolinol involves its ability to chelate metal ions, which can disrupt metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and interfere with metal ion homeostasis in cells. The compound’s antifungal and antimicrobial activities are attributed to its ability to disrupt the integrity of microbial cell membranes and inhibit essential enzymatic functions .
Comparación Con Compuestos Similares
5-Chloro-7-iodo-8-quinolinol: Known for its antifungal and antibacterial properties.
5,7-Diiodo-8-quinolinol: Used in similar applications but with different efficacy and toxicity profiles.
8-Hydroxyquinoline: A parent compound with broad applications in coordination chemistry and medicinal chemistry.
Uniqueness: 7-Amino-5-iodo-8-quinolinol is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. Its ability to chelate metals and disrupt biological processes makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
18472-10-1 |
|---|---|
Fórmula molecular |
C9H7IN2O |
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
7-amino-5-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H7IN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 |
Clave InChI |
JJCLLNDLDHJDRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C(=C2N=C1)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



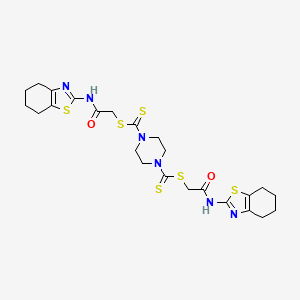
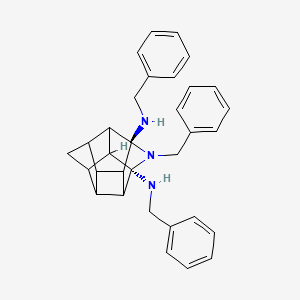


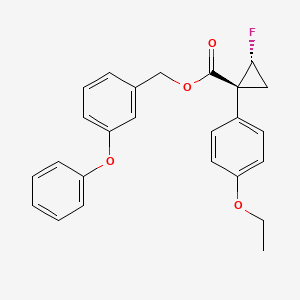
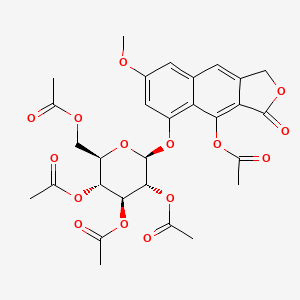
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
